

Technical Guide: 4,4-Difluorocyclohexylamine Hydrochloride (CAS No. 675112-70-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Difluorocyclohexylamine hydrochloride

Cat. No.: B030056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4,4-Difluorocyclohexylamine hydrochloride**, a fluorinated cyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and biological activity, with a particular focus on its role as an inhibitor of 11- β -hydroxysteroid dehydrogenase 1 (11 β -HSD1). Detailed experimental protocols for the synthesis of its precursor and for assays related to its biological target are included. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

4,4-Difluorocyclohexylamine hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to the free base.^[1] The introduction of the gem-difluoro group at the 4-position of the cyclohexane ring significantly influences the molecule's lipophilicity and metabolic stability, making it an attractive building block in drug design.

Table 1: Physicochemical Properties of **4,4-Difluorocyclohexylamine Hydrochloride**

Property	Value	Source(s)
CAS Number	675112-70-6	[2][3]
Molecular Formula	C ₆ H ₁₂ ClF ₂ N	[2][3][4]
Molecular Weight	171.62 g/mol	[3][4]
Appearance	White to off-white crystalline powder/solid	[1][5]
Melting Point	~120-125 °C and 295 °C (Conflicting reports)	[3][5]
Boiling Point	45-47 °C at 12 mmHg (Likely for the free base)	[3]
Solubility	Soluble in water and other polar solvents	[1][5]
Storage Temperature	Room Temperature, under inert atmosphere	

Note on Melting Point Discrepancy: The significant variation in reported melting points may be attributable to differences in the crystalline form, purity, or measurement conditions. The higher value of 295 °C is more consistent with a salt of a small molecule, while the lower range might indicate the melting point of the free base or an alternative salt form.

Synthesis

While a detailed, peer-reviewed synthesis protocol for **4,4-Difluorocyclohexylamine hydrochloride** is not readily available in the public domain, a plausible and commonly employed synthetic route involves the reductive amination of the corresponding ketone, 4,4-difluorocyclohexanone. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Synthesis of the Precursor: 4,4-Difluorocyclohexanone

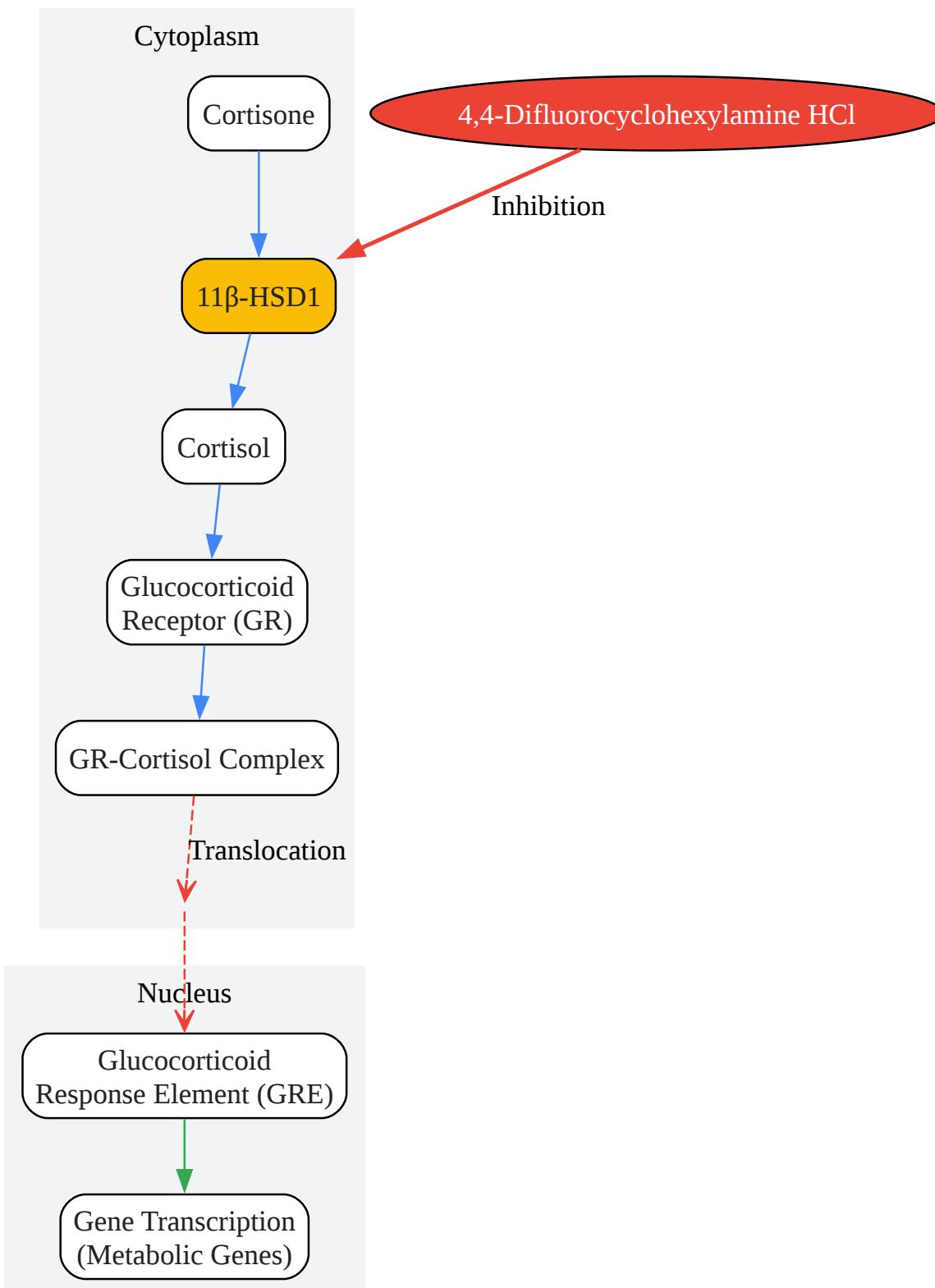
A common method for the synthesis of 4,4-difluorocyclohexanone is the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane under acidic conditions.

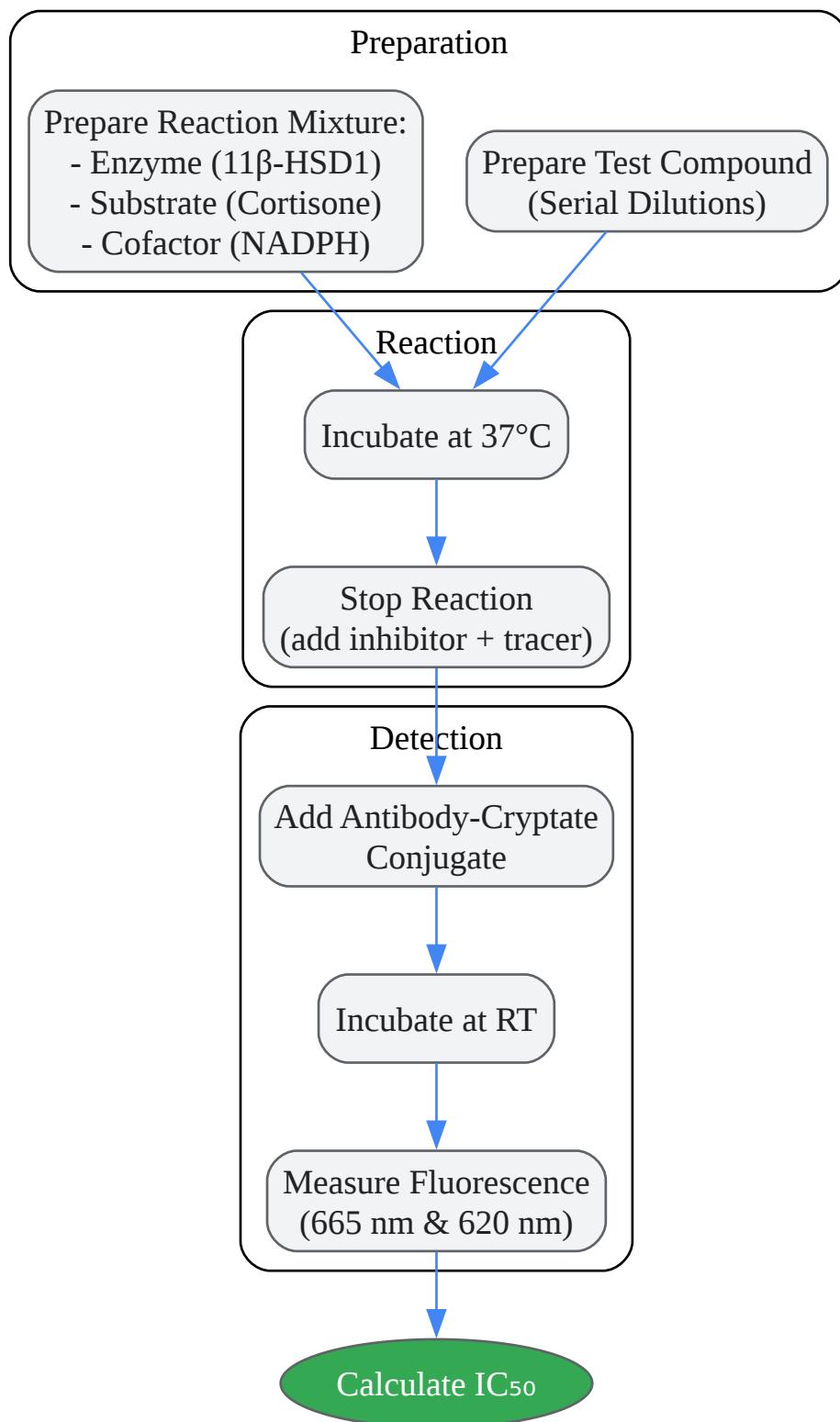
Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone

- Materials:

- 8,8-difluoro-1,4-dioxaspiro[4.5]decane
- 20% Hydrochloric acid (aq)
- Sodium chloride (NaCl)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)

- Procedure:


- Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane in a 20% aqueous solution of hydrochloric acid.
- Stir the mixture vigorously at 100 °C for 3 hours.
- Cool the reaction mixture to room temperature.
- Add sodium chloride to the aqueous phase to saturation.
- Extract the aqueous phase with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with water (50 mL).
- Dry the organic phase over anhydrous sodium sulfate.
- Slowly evaporate the solvent under reduced pressure at 20 °C to yield 4,4-difluorocyclohexanone as a white crystalline solid.


Proposed Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride

The conversion of 4,4-difluorocyclohexanone to **4,4-Difluorocyclohexylamine hydrochloride** can be achieved via a two-step process: reductive amination followed by salt formation.

Experimental Protocol: Reductive Amination and Salt Formation

- Step 1: Reductive Amination
 - Dissolve 4,4-difluorocyclohexanone in a suitable solvent such as methanol or ethanol.
 - Add a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol.
 - Add a reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), portion-wise at 0 °C.
 - Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS).
 - Quench the reaction carefully with water and adjust the pH to basic with an aqueous solution of sodium hydroxide.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexylamine free base.
- Step 2: Hydrochloride Salt Formation
 - Dissolve the crude 4,4-difluorocyclohexylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
 - Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
 - The hydrochloride salt should precipitate out of the solution.
 - Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford **4,4-Difluorocyclohexylamine hydrochloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo... [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4,4-Difluorocyclohexylamine hydrochloride | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4,4-DIFLUOROCYCLOHEXYLAMINE HYDROCHLORIDE | 675112-70-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [Technical Guide: 4,4-Difluorocyclohexylamine Hydrochloride (CAS No. 675112-70-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030056#4-4-difluorocyclohexylamine-hydrochloride-cas-number-675112-70-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com